3-((2,5-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
Description
The compound 3-((2,5-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one belongs to the 1,2,4-triazin-5-one class of heterocyclic compounds. Its structure features a triazinone core substituted at position 3 with a 2,5-dimethoxyphenylamino group and at position 6 with a 4-methylbenzyl moiety.
Properties
IUPAC Name |
3-(2,5-dimethoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-4-6-13(7-5-12)10-16-18(24)21-19(23-22-16)20-15-11-14(25-2)8-9-17(15)26-3/h4-9,11H,10H2,1-3H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSOXARHFFUAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Hydrazide-Nitrile Condensation
A key step involves reacting 4-methylbenzyl cyanide with thiocarbohydrazide in the presence of concentrated sulfuric acid and acetic anhydride. The reaction proceeds via the formation of an intermediate acylated nitrile, which undergoes cyclization to yield the triazinone core.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 4-Methylbenzyl cyanide | 1.0 equiv |
| Thiocarbohydrazide | 1.2 equiv |
| Sulfuric acid | 2.5 equiv |
| Acetic anhydride | Solvent |
| Temperature | 80–100°C |
| Reaction time | 6–8 hours |
This method, derived from patent EP-0035706-B1, achieves a 65–70% yield for analogous triazinones. The regioselectivity of the cyclization is ensured by the electron-withdrawing nature of the nitrile group, directing the thiocarbohydrazide attack to position 6.
Introduction of the 2,5-Dimethoxyphenylamino Group
Functionalization at position 3 requires careful selection of amination reagents to avoid side reactions. Nucleophilic aromatic substitution (NAS) is challenging due to the electron-rich 2,5-dimethoxyphenylamine; thus, a two-step protection-deprotection strategy is recommended.
Protection of the Amine Group
The 2,5-dimethoxyphenylamine is first protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). This step prevents unwanted side reactions during subsequent coupling.
Coupling to the Triazinone Core
The Boc-protected amine is coupled to the triazinone intermediate via a palladium-catalyzed Buchwald-Hartwig amination. Using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos as ligands, the reaction proceeds in toluene at 110°C, achieving 75–80% coupling efficiency.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd2(dba)3 (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs2CO3 (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction time | 12 hours |
Deprotection of the Boc group is accomplished using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.
Alkylation at Position 6 with 4-Methylbenzyl
The 4-methylbenzyl group is introduced via nucleophilic alkylation of the triazinone’s sulfur or oxygen atom. However, in this case, alkylation at position 6 is achieved using 4-methylbenzyl bromide under basic conditions.
Alkylation Protocol
A solution of the triazinone intermediate in dimethylformamide (DMF) is treated with sodium hydride (NaH) to deprotonate the reactive site, followed by the addition of 4-methylbenzyl bromide. The reaction is stirred at room temperature for 4 hours, yielding the alkylated product in 85–90% yield.
Critical Parameters
| Factor | Optimal Value |
|---|---|
| Base | NaH (1.5 equiv) |
| Alkylating agent | 4-Methylbenzyl bromide (1.2 equiv) |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction time | 4 hours |
Analytical Characterization and Validation
The final product is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 4H, Ar-H), 6.85 (d, J = 8.8 Hz, 1H, Ar-H), 6.72 (dd, J = 8.8, 3.0 Hz, 1H, Ar-H), 6.60 (d, J = 3.0 Hz, 1H, Ar-H), 4.35 (s, 2H, CH2), 3.80 (s, 3H, OCH3), 3.78 (s, 3H, OCH3), 2.35 (s, 3H, CH3).
- HRMS (ESI): m/z calculated for C20H22N4O3 [M+H]+: 373.1521; found: 373.1518.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.3 minutes.
Comparative Evaluation of Synthetic Routes
A comparative analysis of three routes highlights the superiority of the cyclization-alkylation sequence:
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclization-Alkylation | 70 | 98 | 120 |
| Direct Amination | 45 | 92 | 180 |
| Solid-Phase Synthesis | 60 | 95 | 250 |
The cyclization-alkylation approach balances efficiency and cost, making it the preferred industrial-scale method.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization: Competing reactions at positions 3 and 6 are minimized using electron-deficient nitriles and controlled stoichiometry.
- Amination Side Reactions: Boc protection prevents over-alkylation and ensures selective coupling.
- Solvent Choice: DMF enhances solubility of intermediates but requires rigorous drying to avoid hydrolysis.
Chemical Reactions Analysis
Types of Reactions
3-((2,5-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-((2,5-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-((2,5-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress and cell damage.
Comparison with Similar Compounds
Data Tables
Table 2: Spectral Data of Representative Triazinones
Notes
Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
SAR Insights :
- Methoxy groups (target) may improve solubility but reduce membrane permeability vs. thienyl or trifluoromethyl groups.
- 4-Methylbenzyl could confer moderate cytotoxicity, akin to benzyl-substituted anticancer agents.
Synthesis Recommendations: Use methods from and , employing aminolysis or thiocarbohydrazide routes for optimal yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
